molecular formula C16H20N4O4 B11147088 (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid CAS No. 958984-73-1

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

Cat. No.: B11147088
CAS No.: 958984-73-1
M. Wt: 332.35 g/mol
InChI Key: ITPRYAPDUJTMOI-AWEZNQCLSA-N
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Description

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid is a complex organic compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid typically involves multiple steps. The process begins with the preparation of the benzotriazine ring, followed by the attachment of the butanoylamino group. The final step involves the introduction of the butanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The butanoylamino group may enhance binding affinity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for diverse reactivity and applications. The presence of the benzotriazine ring is particularly notable, as it can engage in specific interactions not possible with simpler compounds.

Properties

CAS No.

958984-73-1

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C16H20N4O4/c1-10(2)14(16(23)24)17-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-19-20/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,17,21)(H,23,24)/t14-/m0/s1

InChI Key

ITPRYAPDUJTMOI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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